molecular formula C9H6F3NO3S B175537 1H-Indol-5-yl trifluoromethanesulfonate CAS No. 128373-13-7

1H-Indol-5-yl trifluoromethanesulfonate

Cat. No. B175537
M. Wt: 265.21 g/mol
InChI Key: BUGATQSIGUQQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indol-5-yl trifluoromethanesulfonate, also known as 5-Trifluoromethanesulfonylindole, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a versatile compound that can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 1H-Indol-5-yl trifluoromethanesulfonate is not well understood. However, it is believed to act as a nucleophile and react with electrophilic centers in biological molecules, such as proteins and nucleic acids. This reaction can result in the inhibition of enzymatic activity or the modification of the structure of the biological molecule.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1H-Indol-5-yl trifluoromethanesulfonate are diverse and depend on the specific application of the compound. In general, it has been shown to inhibit the activity of various enzymes, including protein kinases, proteases, and phosphodiesterases. Additionally, it has been used as a fluorescent probe for the detection of metal ions in biological samples.

Advantages And Limitations For Lab Experiments

One of the significant advantages of 1H-Indol-5-yl trifluoromethanesulfonate is its versatility. It can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, it is relatively easy to synthesize and has a high yield. However, there are also some limitations to its use. For example, it may not be suitable for some applications due to its reactivity with biological molecules. Additionally, it may have limited solubility in some solvents.

Future Directions

There are several future directions for the use of 1H-Indol-5-yl trifluoromethanesulfonate in scientific research. One potential area is the development of new inhibitors for protein kinases, proteases, and phosphodiesterases. Additionally, it may be used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science. Furthermore, it may have potential applications in the development of new fluorescent probes for the detection of metal ions in biological samples.
Conclusion:
In conclusion, 1H-Indol-5-yl trifluoromethanesulfonate is a versatile compound that has gained significant attention in recent years due to its potential applications in scientific research. It can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology. The synthesis of the compound is relatively simple, and it has a high yield. However, there are also some limitations to its use, such as its reactivity with biological molecules and limited solubility in some solvents. Despite these limitations, there are several future directions for the use of 1H-Indol-5-yl trifluoromethanesulfonate in scientific research, including the development of new inhibitors for enzymes and the synthesis of metal complexes with potential applications in catalysis and materials science.

Synthesis Methods

The synthesis of 1H-Indol-5-yl trifluoromethanesulfonate is a relatively simple process that involves the reaction of indole with trifluoromethanesulfonic anhydride. This reaction results in the formation of a white solid that can be purified through recrystallization. The yield of the reaction is typically high, and the resulting compound is stable and can be stored for an extended period.

Scientific Research Applications

1H-Indol-5-yl trifluoromethanesulfonate has a broad range of scientific research applications. It can be used as a starting material for the synthesis of various compounds, including inhibitors of protein kinases, proteases, and phosphodiesterases. Additionally, it can be used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.

properties

CAS RN

128373-13-7

Product Name

1H-Indol-5-yl trifluoromethanesulfonate

Molecular Formula

C9H6F3NO3S

Molecular Weight

265.21 g/mol

IUPAC Name

1H-indol-5-yl trifluoromethanesulfonate

InChI

InChI=1S/C9H6F3NO3S/c10-9(11,12)17(14,15)16-7-1-2-8-6(5-7)3-4-13-8/h1-5,13H

InChI Key

BUGATQSIGUQQSV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2)C=C1OS(=O)(=O)C(F)(F)F

Canonical SMILES

C1=CC2=C(C=CN2)C=C1OS(=O)(=O)C(F)(F)F

synonyms

1H-Indol-5-yl trifluoromethanesulfonate

Origin of Product

United States

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